molecular formula C12H14N4O B13418582 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole

Cat. No.: B13418582
M. Wt: 230.27 g/mol
InChI Key: IHOBDEFDXZXTHP-UHFFFAOYSA-N
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Description

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a benzimidazole ring fused with a nitroso-substituted piperidine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole typically involves the nitration of 4-piperidone followed by a series of reactions to introduce the benzimidazole ring. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The nitroso group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitroso group can yield amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The nitroso group can participate in redox reactions, influencing cellular processes. The benzimidazole ring can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3-(1-nitroso-4-piperidinyl)-1,2-benzoxazole
  • N-Nitroso Paliperidone Amine Impurity

Uniqueness

2-(1-Nitroso-4-piperidinyl)-1H-benzimidazole stands out due to its unique combination of a benzimidazole ring and a nitroso-substituted piperidine moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C12H14N4O

Molecular Weight

230.27 g/mol

IUPAC Name

2-(1-nitrosopiperidin-4-yl)-1H-benzimidazole

InChI

InChI=1S/C12H14N4O/c17-15-16-7-5-9(6-8-16)12-13-10-3-1-2-4-11(10)14-12/h1-4,9H,5-8H2,(H,13,14)

InChI Key

IHOBDEFDXZXTHP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)N=O

Origin of Product

United States

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